2-(2,5-Dimethoxyphenyl)benzoic acid
Overview
Description
2-(2,5-Dimethoxyphenyl)benzoic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)benzoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to form the corresponding benzoic acid derivative. One common method is the oxidation of 2,5-dimethoxybenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
2,5-Dimethoxybenzoic acid: Similar structure but lacks the additional phenyl ring.
2,5-Dimethoxyphenylacetic acid: Similar structure but has an acetic acid group instead of a benzoic acid group.
Uniqueness: 2-(2,5-Dimethoxyphenyl)benzoic acid is unique due to the presence of both methoxy groups and the benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-10-7-8-14(19-2)13(9-10)11-5-3-4-6-12(11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUXFWYJHSZYJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347394 | |
Record name | 2-(2,5-dimethoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3525-23-3 | |
Record name | 2′,5′-Dimethoxy[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3525-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-dimethoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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